- Protein Reactivity of Natural Product-Derived γ-ButyrolactonesBiochemistry, 2011, 50(5), 910-916,
Cas no 906564-59-8 (Propargyl-C2-NHS ester)

Propargyl-C2-NHS ester structure
Nome do Produto:Propargyl-C2-NHS ester
N.o CAS:906564-59-8
MF:C10H11NO4
MW:209.198642969131
MDL:MFCD28898858
CID:2601970
PubChem ID:59805478
Propargyl-C2-NHS ester Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-hexynoic NHS ester
- Propargyl-C2-NHS ester
- 5-Hexynoic Acid-NHS Ester
- 2,5-Pyrrolidinedione, 1-[(1-oxo-5-hexynyl)oxy]- (9CI)
- 2,5-Dioxopyrrolidin-1-yl hex-5-ynoate
- 5-Hexynoic acid N-hydroxysuccinimide ester
- N-Succinimidyl 5-hexynoate
- HY-126512
- Alkyne NHS ester (hexynoic acid NHS ester)
- R01-0002
- MFCD28898858
- 5-Hexynoic acid, 2,5-dioxo-1-pyrrolidinyl ester
- (2,5-dioxopyrrolidin-1-yl) hex-5-ynoate
- Hex-5-ynoic acid 2,5-dioxo-pyrrolidin-1-yl ester
- 906564-59-8
- MS-23146
- SCHEMBL1700762
- 5-HexynoicNHSEster
- F71730
- PD125939
- 5-hexynoic acid NHS ester
- AKOS032946545
- 5-exynoic acid NHS ester
- BP-24461
- CS-0105050
-
- MDL: MFCD28898858
- Inchi: 1S/C10H11NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h1H,3-7H2
- Chave InChI: CXSSWEBEHUYETJ-UHFFFAOYSA-N
- SMILES: O(C(CCCC#C)=O)N1C(CCC1=O)=O
Propriedades Computadas
- Massa Exacta: 209.06880783g/mol
- Massa monoisotópica: 209.06880783g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 5
- Complexidade: 323
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 63.7
- XLogP3: 0.1
Propriedades Experimentais
- Densidade: 1.3±0.1 g/cm3
- Ponto de ebulição: 314.7±44.0 °C at 760 mmHg
- Ponto de Flash: 144.1±28.4 °C
- Pressão de vapor: 0.0±0.7 mmHg at 25°C
Propargyl-C2-NHS ester Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Propargyl-C2-NHS ester Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Ambeed | A400731-1g |
2,5-Dioxopyrrolidin-1-yl hex-5-ynoate |
906564-59-8 | 98% | 1g |
$177.0 | 2025-02-19 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BCP-1-250mg |
5-Hexynoic acid NHS ester |
906564-59-8 | >95.00% | 250mg |
¥200.0 | 2023-09-19 | |
TRC | H290295-50mg |
5-Hexynoic NHS Ester |
906564-59-8 | 50mg |
265.00 | 2021-08-06 | ||
Ambeed | A400731-5g |
2,5-Dioxopyrrolidin-1-yl hex-5-ynoate |
906564-59-8 | 98% | 5g |
$600.0 | 2025-02-19 | |
eNovation Chemicals LLC | Y0974971-1g |
2,5-dioxopyrrolidin-1-yl hex-5-ynoate |
906564-59-8 | 95% | 1g |
$600 | 2024-07-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A171448-100mg |
Propargyl-C2-NHS ester |
906564-59-8 | 95% | 100mg |
¥2471.90 | 2023-09-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-DE908-5mg |
Alkyne NHS ester (hexynoic acid NHS ester) |
906564-59-8 | 5mg |
¥527.0 | 2022-02-28 | ||
MedChemExpress | HY-126512-100mg |
Propargyl-C2-NHS ester |
906564-59-8 | 96.60% | 100mg |
¥2800 | 2024-04-16 | |
TRC | H290295-100mg |
5-Hexynoic NHS Ester |
906564-59-8 | 100mg |
$213.00 | 2023-05-18 | ||
Aaron | AR003NH7-25g |
5-Hexynoic NHS Ester |
906564-59-8 | 97% | 25g |
$1414.00 | 2025-02-10 |
Propargyl-C2-NHS ester Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 7 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Chloroform , Dimethylformamide ; overnight, rt
Referência
- Harnessing β-Lactam Antibiotics for Illumination of the Activity of Penicillin-Binding Proteins in Bacillus subtilisACS Chemical Biology, 2020, 15(5), 1242-1251,
Método de produção 3
Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ; overnight, rt
Referência
- Regulating miRNA-21 Biogenesis By Bifunctional Small MoleculesJournal of the American Chemical Society, 2017, 139(14), 4987-4990,
Método de produção 4
Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 15 h, rt
Referência
- An In Vivo Covalent TMP-Tag Based on Proximity-Induced ReactivityACS Chemical Biology, 2009, 4(7), 547-556,
Método de produção 5
Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dimethylformamide ; overnight, rt
Referência
- Activity-Based Probes Linked with Laser-Cleavable Mass Tags for Signal Amplification in Imaging Mass Spectrometry: Analysis of Serine Hydrolase Enzymes in Mammalian TissueAnalytical Chemistry (Washington, 2012, 84(8), 3689-3695,
Método de produção 6
Condições de reacção
1.1 Reagents: Pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight, rt
Referência
- Bioorthogonal Chemical Reporters for Monitoring Protein AcetylationJournal of the American Chemical Society, 2010, 132(11), 3640-3641,
Método de produção 7
Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethyl sulfoxide ; 2 d, rt
Referência
- PEGylated conjugated polyelectrolytes containing 2,1,3-benzoxadiazole units for targeted cell imagingPolymer Chemistry, 2012, 3(6), 1567-1575,
Método de produção 8
Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 3 h, rt
Referência
- High-Sensitivity Microcalorimetry and Gel Permeation Chromatography in Tandem Reveal the Complexity of the Synthesis of Poly-(2-isopropyl-2-oxazoline) StarsMacromolecules (Washington, 2021, 54(13), 6161-6170,
Método de produção 9
Condições de reacção
1.1 Reagents: Diisopropylcarbodiimide Solvents: Dichloromethane ; 16 h, rt
Referência
- Unraveling the protein targets of vancomycin in living S. aureus and E. faecalis cellsJournal of the American Chemical Society, 2011, 133(31), 12144-12153,
Método de produção 10
Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 7 h, rt
Referência
- Squalene-derived flexible linkers for bioactive peptidesBioorganic & Medicinal Chemistry Letters, 2007, 17(12), 3310-3313,
Método de produção 11
Condições de reacção
1.1 Reagents: Diisopropylcarbodiimide Solvents: Dimethylformamide ; 1 h, rt
Referência
- Click Chemistry for the Identification of G-Quadruplex Structures: Discovery of a DNA-RNA G-QuadruplexAngewandte Chemie, 2009, 48(18), 3281-3284,
Método de produção 12
Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 41 h, rt
Referência
- Modular Toolkit of Multifunctional Block Copoly(2-oxazoline)s for the Synthesis of NanoparticlesChemistry - A European Journal, 2021, 27(32), 8283-8287,
Método de produção 13
Condições de reacção
1.1 Reagents: Diisopropylcarbodiimide Solvents: Dimethylformamide ; 1 h, rt
Referência
- Finding a human telomere DNA-RNA hybrid G-quadruplex formed by human telomeric 6-mer RNA and 16-mer DNA using click chemistry: A protective structure for telomere endBioorganic & Medicinal Chemistry, 2014, 22(16), 4419-4421,
Método de produção 14
Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dimethylformamide , Dichloromethane ; 8 h, rt
Referência
- Optimization of the Azobenzene Scaffold for Reductive Cleavage by Dithionite; Development of an Azobenzene Cleavable Linker for Proteomic ApplicationsEuropean Journal of Organic Chemistry, 2010, (23), 4360-4364,
Método de produção 15
Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide , Tetrahydrofuran ; 1.5 h, rt
Referência
- Flexible and General Synthesis of Functionalized Phosphoisoprenoids for the Study of Prenylation in vivo and in vitroChemBioChem, 2012, 13(5), 674-683,
Método de produção 16
Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 24 h, rt
Referência
- Multimerization of an Apoptogenic TRAIL-Mimicking Peptide by Using Adamantane-Based DendronsChemistry - A European Journal, 2013, 19(5), 1762-1768,
Método de produção 17
Condições de reacção
1.1 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 16 h, rt
Referência
- Prosthetic groups for radioiodination and astatination of peptides and proteins: A comparative study of five potential bioorthogonal labeling strategiesBioorganic & Medicinal Chemistry, 2019, 27(1), 167-174,
Propargyl-C2-NHS ester Raw materials
- Bis(2,5-dioxopyrrolidin-1-yl) carbonate
- 5-Hexynoic acid
- 4-hexynoic acid
- 1-hydroxypyrrolidine-2,5-dione
Propargyl-C2-NHS ester Preparation Products
Propargyl-C2-NHS ester Literatura Relacionada
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1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:906564-59-8)Propargyl-C2-NHS ester

Pureza:99%/99%
Quantidade:1g/5g
Preço ($):159.0/540.0